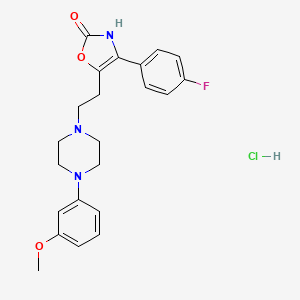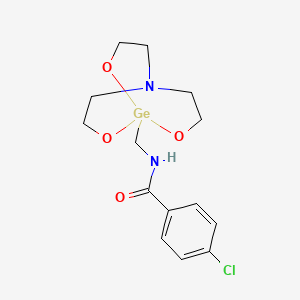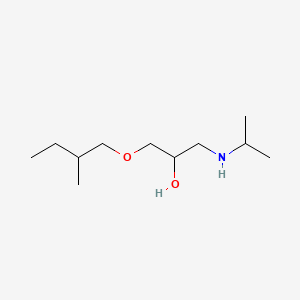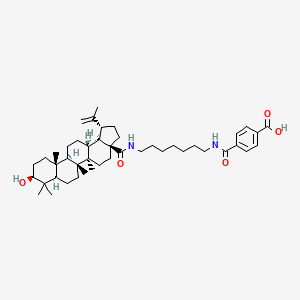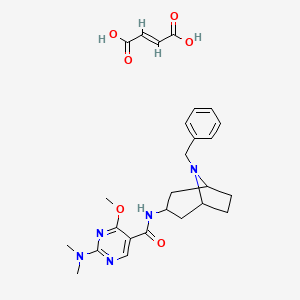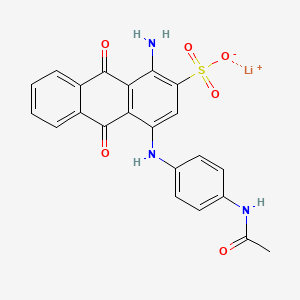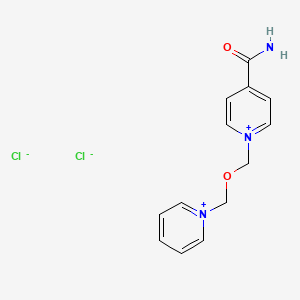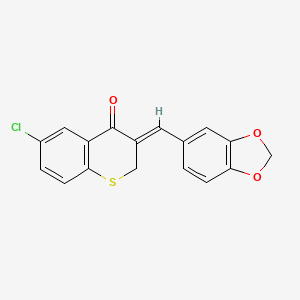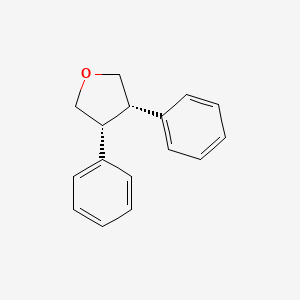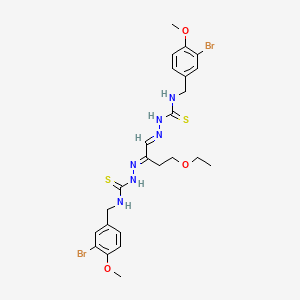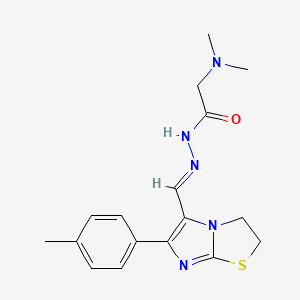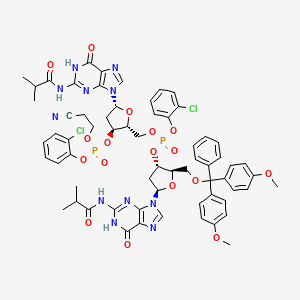
Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate is a chemical compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a triazine ring substituted with dichloro groups and an amino group, which is further connected to a toluene sulphonate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate typically involves a nucleophilic substitution reaction. The starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), undergoes substitution with an appropriate amine, such as 4-aminotoluene-3-sulphonic acid, in the presence of a base like sodium carbonate. The reaction is usually carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction. Microwave irradiation, in particular, has been shown to reduce reaction times and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Condensation Reactions: It can form condensation products with other compounds containing reactive functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium carbonate or other bases are commonly used to facilitate the substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate involves its interaction with biological macromolecules. The compound can bind to proteins and enzymes, disrupting their normal function. This binding is facilitated by the reactive triazine ring, which can form covalent bonds with nucleophilic sites on proteins. The molecular targets and pathways involved include bacterial cell wall synthesis and enzyme inhibition, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 2-(4-(4-Chloro-6-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylamino)-1,3,5-triazin-2-ylamino)phenylsulfonyl)ethyl hydrogen sulfate
Uniqueness
Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate is unique due to its specific substitution pattern on the triazine ring and the presence of the toluene sulphonate moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
Eigenschaften
CAS-Nummer |
94199-98-1 |
|---|---|
Molekularformel |
C10H7Cl2N4NaO3S |
Molekulargewicht |
357.15 g/mol |
IUPAC-Name |
sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C10H8Cl2N4O3S.Na/c1-5-2-3-6(7(4-5)20(17,18)19)13-10-15-8(11)14-9(12)16-10;/h2-4H,1H3,(H,17,18,19)(H,13,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
FWMYYRQSLCZOOL-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


